An In-depth Technical Guide to 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one: Chemical Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one: Chemical Structure, Properties, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one. This heterocyclic compound belongs to the isoxazolo[3,4-d]pyridazine class, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document consolidates current knowledge, offering insights into its potential as a modulator of key biological targets, including G-protein coupled receptors and enzymes implicated in metabolic disorders. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and development in this area.
Introduction: The Isoxazolo[3,4-d]pyridazine Scaffold
The fusion of isoxazole and pyridazine ring systems gives rise to the isoxazolo[3,4-d]pyridazine core, a heterocyclic scaffold with a unique electronic and steric profile. This arrangement of nitrogen and oxygen atoms within a bicyclic aromatic structure confers upon it the ability to interact with a variety of biological targets. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including but not limited to, antagonism of α1-adrenoceptors, inhibition of aldose reductase, and positive allosteric modulation of metabotropic glutamate receptors.[1][2][3] The subject of this guide, 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one, represents a key analogue within this class, featuring a methoxyphenyl substituent that can significantly influence its biological activity and pharmacokinetic properties.
Chemical Structure and Physicochemical Properties
The chemical identity of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is defined by its molecular formula, C₁₂H₉N₃O₃, and a molecular weight of 243.22 g/mol .[4] Its structure comprises a fused isoxazolo[3,4-d]pyridazin-7(6H)-one core with a 4-methoxyphenyl group attached at the 4-position of the pyridazinone ring.
Diagram 1: Chemical Structure of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
Caption: 2D structure of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.
A summary of its key physicochemical properties is presented in Table 1. These computed parameters provide an initial assessment of the molecule's drug-like properties, suggesting reasonable oral bioavailability based on Lipinski's rule of five.
Table 1: Physicochemical Properties of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O₃ | [4] |
| Molecular Weight | 243.22 | [4] |
| CAS Number | 952182-88-6 | [4] |
| Topological Polar Surface Area (TPSA) | 81.01 Ų | [4] |
| LogP (calculated) | 1.5867 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Characterization
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.
Materials:
-
Ethyl 4-((4-methoxyphenyl)carbonyl)isoxazole-3-carboxylate
-
Hydrazine hydrate (80% in water)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 4-((4-methoxyphenyl)carbonyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous ethanol (20 mL/g of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to afford the pure 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the methoxy group protons (singlet, ~3.9 ppm), aromatic protons of the methoxyphenyl ring (two doublets, ~7.0 and ~7.8 ppm), a proton on the isoxazole ring (singlet, ~8.5 ppm), and the NH proton of the pyridazinone ring (broad singlet, ~10-12 ppm). |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the methoxy carbon, aromatic carbons, and the carbonyl carbon of the pyridazinone ring (~160 ppm). |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 244.07. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1670 cm⁻¹), and C-O-C stretching of the methoxy group. |
Potential Biological Activities and Therapeutic Applications
The isoxazolo[3,4-d]pyridazine scaffold has been investigated for its interaction with several important biological targets, suggesting a range of potential therapeutic applications for 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one.
α1-Adrenoceptor Antagonism
Derivatives of isoxazolo[3,4-d]pyridazin-7(6H)-one have been synthesized and evaluated as selective antagonists for α1-adrenoceptors.[1] These receptors are involved in the regulation of smooth muscle tone and are important targets for the treatment of conditions such as benign prostatic hyperplasia and hypertension. The nature and position of substituents on the core structure significantly influence the potency and selectivity for α1-adrenoceptor subtypes (α1A, α1B, and α1D).
Diagram 3: α1-Adrenoceptor Signaling Pathway
Caption: Antagonism of the α1-adrenoceptor signaling pathway.
Aldose Reductase Inhibition
The isoxazolo[3,4-d]pyridazin-7(6H)-one scaffold has also been explored for its potential to inhibit aldose reductase.[3] This enzyme is a key component of the polyol pathway, which becomes overactive in hyperglycemic conditions and is implicated in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibition of aldose reductase can prevent the accumulation of sorbitol, thereby mitigating cellular damage.
Positive Allosteric Modulation of Metabotropic Glutamate Receptors
More recent research has identified isoxazolo[3,4-d]pyridazinones as selective positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtypes 2 and 4 (mGluR2 and mGluR4).[2] These receptors are involved in the modulation of synaptic transmission and are promising targets for the treatment of various central nervous system disorders, including anxiety, schizophrenia, and Parkinson's disease. PAMs offer a more subtle and potentially safer way to modulate receptor activity compared to direct agonists.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one, a series of in vitro assays can be employed.
Protocol: α1-Adrenoceptor Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing human α1A, α1B, or α1D adrenoceptors.
-
[³H]-Prazosin (radioligand).
-
Test compound (4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one).
-
Phentolamine (non-specific binding control).
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with [³H]-Prazosin and varying concentrations of the test compound or phentolamine.
-
After incubation (e.g., 60 minutes at room temperature), rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound, from which the Ki (inhibitory constant) can be calculated.[6]
Protocol: Aldose Reductase Inhibition Assay
Objective: To evaluate the inhibitory activity of the test compound against aldose reductase.
Materials:
-
Recombinant human aldose reductase.
-
DL-glyceraldehyde (substrate).
-
NADPH (cofactor).
-
Test compound.
-
Phosphate buffer (pH 6.2).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, NADPH, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, over time.
-
Calculate the initial reaction rates and determine the IC₅₀ value of the test compound.[7]
Conclusion and Future Directions
4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a promising heterocyclic compound with a chemical structure amenable to further modification and optimization. The existing literature on the isoxazolo[3,4-d]pyridazine scaffold suggests its potential as a versatile platform for the development of novel therapeutics targeting a range of diseases. Further investigation into its specific biological activities, particularly its potency and selectivity as an α1-adrenoceptor antagonist, aldose reductase inhibitor, or mGluR modulator, is warranted. Comprehensive structure-activity relationship (SAR) studies, coupled with in vivo efficacy and safety evaluations, will be crucial in advancing this compound or its analogues towards clinical development.
References
-
A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry. RSC Publishing. Available at: [Link]
-
Montesano, F., Barlocco, D., et al. (1998). Isoxazolo-[3,4-d]-pyridazin-7-(6H)-ones and their corresponding 4,5-disubstituted-3-(2H)-pyridazinone analogues as new substrates for alpha1-adrenoceptor selective antagonists: synthesis, modeling, and binding studies. Bioorganic & Medicinal Chemistry, 6(7), 925-35. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Identification of Potential Aldose Reductase Inhibitors Using Convolutional Neural Network-Based in Silico Screening. ACS Publications. Available at: [Link]
-
Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers. Available at: [Link]
-
Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. PMC. Available at: [Link]
-
Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. Available at: [Link]
-
Gates, C. A. (2022). Development of the novel isoxazolo[3,4-d]pyridazinone scaffold, which positively modulates the metabotropic glutamate receptor subtypes 2 and 4. ScholarWorks at University of Montana. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]
-
Synthesis of pyridazinone derivatives. ResearchGate. Available at: [Link]
-
The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors. MDPI. Available at: [Link]
-
Costantino, L., Rastelli, G., et al. (1999). Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a Potential Substrate for New Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 42(12), 2254-2262. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
-
Isoxazolo[3,4-d]pyridazinones positively modulate the metabotropic glutamate subtypes 2 and 4. PubMed. Available at: [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... PMC. Available at: [Link]
-
Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a potential substrate for new aldose reductase inhibitors. ChEMBL. Available at: [Link]
-
α-Adrenoceptor assays. PubMed. Available at: [Link]
-
alpha1A adrenoceptor assay. Innoprot. Available at: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
-
A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available at: [Link]
-
15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. Available at: [Link]
-
The first synthesis of isoxazolo[3,4-c]pyridine-7-ones. ResearchGate. Available at: [Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. Available at: [Link]
-
Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. PMC. Available at: [Link]
-
2-(4-Methoxy-phenyl)-5,7-diphenyl-2,5-dihydro-pyrazolo[3,4-d]pyridazin-4-one. SpectraBase. Available at: [Link]
Sources
- 1. Isoxazolo-[3,4-d]-pyridazin-7-(6H)-ones and their corresponding 4,5-disubstituted-3-(2H)-pyridazinone analogues as new substrates for alpha1-adrenoceptor selective antagonists: synthesis, modeling, and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Development of the novel isoxazolo[3,4-d]pyridazinone scaffold, which " by Christina Ann Gates [scholarworks.umt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
